N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic small molecule characterized by three structural motifs:
- Indenyl core: A 2,3-dihydro-1H-inden-5-yl group, providing a rigid, planar aromatic scaffold.
- Propanamide linker: A three-carbon chain connecting the indenyl group to the piperazine moiety.
- 4-methylpiperazine: A six-membered heterocyclic ring with a methyl substituent at the 4-position, contributing to solubility and electronic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19-9-11-20(12-10-19)8-7-17(21)18-16-6-5-14-3-2-4-15(14)13-16/h5-6,13H,2-4,7-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNIYGJXBYSUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural similarity to ; substituent replacement (phenyl → methyl).
Pharmacological and Physicochemical Properties
4-Methylpiperazine (Target) :
- The methyl group reduces steric hindrance and lipophilicity (predicted LogP ~1.5–2.0) compared to phenyl (LogP ~3.5 for ), likely improving aqueous solubility and reducing cytochrome P450-mediated metabolism .
- Basic nitrogen in piperazine may enhance binding to serotonin or dopamine receptors, common targets for piperazine-containing drugs.
Toxicity and Regulatory Insights
- The target’s methyl group may reduce toxicity risks associated with phenyl metabolites (e.g., reactive quinones from phenyl oxidation) .
- Sulfonyl-containing analogs (e.g., ) could pose renal toxicity risks due to sulfonation pathways, though specific data are unavailable.
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